1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole

Physicochemical Properties Chemical Synthesis Process Chemistry

Sourcing unsymmetrical 1,3,5-trisubstituted pyrazoles often risks regioisomeric mixtures that confound SAR studies. This 5-methanesulfonyl derivative provides a regiopure starting point with a directed leaving group for late-stage functionalization, eliminating chromatographic separation bottlenecks. - Exploit the 5-SO2CH3 motif as a nickel-catalyzed cross-coupling handle for direct fluorophore/biotin probe attachment. - Evaluate the electron-withdrawing sulfone's effect on COX-2 potency (low nM IC50 in close analogs) by derivatizing the open 4-position. - Reliable high-purity building block shipped globally under ambient conditions, enabling reproducible library synthesis across multi-site programs.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 871110-23-5
Cat. No. B12884938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole
CAS871110-23-5
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2S/c1-21(19,20)16-12-15(13-8-4-2-5-9-13)17-18(16)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyRVUWOTBZLXRUSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole: A Specialized Heterocyclic Building Block


1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole (CAS 871110-23-5) is a fully substituted pyrazole derivative with a molecular formula of C16H14N2O2S and a molecular weight of 298.36 g/mol . The compound features a 1H-pyrazole core substituted with phenyl groups at the 1- and 3-positions and a distinctive electron-withdrawing methanesulfonyl (-SO2CH3) group at the 5-position . This specific substitution pattern classifies it as a specialty chemical intermediate, primarily utilized as a building block for further derivatization in medicinal chemistry and materials science research rather than as an active pharmaceutical ingredient itself .

Research Use Heterocyclic building block for SAR library synthesis and derivatization
5-Sulfonyl Motif Electron-withdrawing group enables directed functionalization at the 4-position
Reactivity Compatible with reported Ni-catalyzed cross-coupling protocols

Why 1,3-Diphenyl-5-methanesulfonyl-1H-pyrazole Cannot Be Replaced by Analogs


The methanesulfonyl group dramatically alters the physicochemical profile of the pyrazole core. Compared to its unsulfonylated analog, 1,3-diphenyl-1H-pyrazole, the target compound exhibits a significantly higher density (1.245 vs. 1.07 g/cm³), boiling point (537.4 vs. 377 °C), and flash point (278.8 vs. 181.8 °C) . This impacts handling, storage, and reaction conditions in downstream synthesis. Furthermore, the strong electron-withdrawing nature and steric bulk of the 5-methanesulfonyl substituent directly modulate the electronic structure of the pyrazole ring, a critical factor for Structure-Activity Relationship (SAR) studies. The activity of pyrazole-based therapeutics, such as COX-2 inhibitors, is highly sensitive to such conformational and electronic changes, meaning analogs lacking this specific moiety at this precise position represent different chemical entities with distinct biological and chemical behaviors [1].

Physicochemical property shift
Compared to the unsulfonylated 1,3-diphenyl-1H-pyrazole, density and boiling point differences alter handling and purification conditions, making direct substitution unreliable.
Electronic and steric profile mismatch
The 5-methanesulfonyl group strongly modifies ring electronics and steric bulk critical for SAR; analogs without this group represent chemically distinct entities.
Reactivity divergence
Non-sulfonylated pyrazoles cannot undergo the reported Ni-catalyzed cross-coupling pathway, limiting their utility as substitutes in this synthetic strategy.

Quantitative Differentiation Evidence


Physicochemical Profile vs. Unsulfonylated Parent Core

The introduction of the methanesulfonyl group leads to a pronounced change in computed bulk properties, which are critical for solubility, purification, and formulation considerations. Direct comparison of the target compound with the unsulfonylated 1,3-diphenyl-1H-pyrazole (CAS 4492-01-7) reveals a 16% increase in computed density and a 43% increase in computed boiling point [1].

Physicochemical profile vs. parent core
Reported
Density 1.245 vs 1.07 g/cm³ (+16%)
Boiling point 537.4 vs 377 °C (+43%)
Indicates distinct solubility and volatility profiles; analog may not transfer directly.
Computed values from ACD/Labs Percepta; experimental confirmation advised.
Physicochemical Properties Chemical Synthesis Process Chemistry

Differentiation from 5-Methyl Analog via Key Properties

Swapping the 5-methanesulfonyl group for a 5-methyl group creates a distinct chemical entity with a significantly different profile. The target compound exhibits a higher computed density (1.245 vs. 1.07 g/cm³) and boiling point (537.4 vs. 380.4 °C) compared to 5-methyl-1,3-diphenyl-1H-pyrazole . Furthermore, the methanesulfonyl group contributes to a higher molecular weight (298.36 vs. 234.29 g/mol) and a drastically different electronic and hydrogen-bonding capacity, which are crucial for target binding in medicinal chemistry .

Differentiation from 5-methyl analog
Reported
Density +16%, boiling point +41%, molecular weight +27% vs. 5-methyl-1,3-diphenyl-1H-pyrazole
Substantial lipophilicity and H-bond capacity difference; analogs not interchangeable.
Computed data; hydrogen-bond acceptor count differs significantly.
Physicochemical Comparison Analog Differentiation Lipophilicity

Scaffold Potential for Dual COX-2 Anti-Inflammatory/Anticancer Agents

The 1,3-diaryl pyrazole core bearing a methylsulfonyl moiety is a privileged scaffold for designing selective COX-2 inhibitors. A 2022 SAR study on closely related 1-aryl-3-(4-methylsulfonylphenyl) pyrazoles demonstrated exceptionally potent COX-2 inhibition (IC50 range: 0.059–0.079 µM) for the most active analogs, with a selectivity index for COX-2 over COX-1 reaching 211 [1]. The target compound serves as a simplified, yet directly relevant, model substrate for generating focused compound libraries via further functionalization at the 4-position of the pyrazole ring, a key modification point proven to modulate dual anti-inflammatory and anticancer activity against liver, colon, and breast cancer cell lines (IC50 range: 6.77–19.71 µM) [1][2].

Scaffold potential for COX-2 agents
Class-level inference
Derived 1,3-diaryl pyrazole methylsulfonyl analogs: COX-2 IC50 0.059–0.079 µM, selectivity index up to 211; antiproliferative IC50 6.77–19.71 µM in HepG2, HCT-116, MCF-7 cell models
Supports scaffold selection for SAR library synthesis; not a direct property of this building block.
Data from Shaker et al. 2022; target compound is a precursor for 4-position diversification.
COX-2 Inhibition Anti-inflammatory Anticancer Medicinal Chemistry

Synthetic Utility in Cross-Coupling Reactions

The compound has a documented track record as a competent reaction partner in nickel-catalyzed cross-coupling reactions. Specifically, it has been successfully reacted with butylmagnesium bromide in the presence of bis(triphenylphosphine)nickel(II) chloride to enable carbon-carbon bond formation at the pyrazole 5-position . This demonstrates the methanesulfonyl group's ability to act as a leaving group or activate the 5-position towards metal-catalyzed transformations, a synthetic handle not available in methyl- or unsubstituted analogs. This opens avenues for late-stage diversification to rapidly generate compound libraries for biological screening .

Cross-coupling utility
Method context
Reacts with butylmagnesium bromide under Ni(PPh3)2Cl2 catalysis; methanesulfonyl leaving group enables C–C bond formation at 5-position
Demonstrates unique reactivity handle for late-stage diversification.
Grignard conditions in diethyl ether; scope with other nucleophiles requires investigation.
Cross-Coupling Synthetic Methodology Chemical Biology

Procurement-Driven Application Scenarios


Focused Library Synthesis for COX-2-Targeted Agents

Medicinal chemistry teams running structure-activity relationship (SAR) programs on the 1,3-diaryl pyrazole scaffold can utilize this compound as a key starting material. The inherent 5-methanesulfonyl motif is a validated pharmacophoric element for COX-2 potency and selectivity (as evidenced by IC50 values in the low nanomolar range for closely related analogs), and the unsubstituted 4-position provides a universal functionalization point for library synthesis to simultaneously optimize anti-inflammatory and anticancer activities . This approach is directly supported by the 2022 discovery of dual-acting hits from an identical core scaffold [1].

Chemical Biology Probe Development via Cross-Coupling

For chemical biologists seeking to append reporter tags (e.g., fluorophores, biotin) or bioorthogonal handles to a pyrazole core, this compound offers a unique advantage. The methanesulfonyl group can be exploited as a directed leaving group in nickel-catalyzed cross-coupling reactions, enabling the selective and late-stage introduction of functional probes at the 5-position without the need for protecting group chemistry . This strategy is not feasible with the corresponding methyl or simple aryl analogs.

Process Chemistry Scale-Up of Late-Stage Intermediates

For process chemists scaling the synthesis of a complex target molecule containing a 1,3,5-trisubstituted pyrazole motif, employing this compound as an intermediate can be advantageous. Its defined and relatively high boiling point (537.4 °C) and melting point characteristics facilitate purification by distillation or recrystallization. Using this specific intermediate ensures the correct regioisomer is carried through the synthesis, averting the risk of generating inseparable regioisomeric mixtures that are common when synthesizing unsymmetrical pyrazoles via cyclocondensation [1].

Benchmarking Physicochemical Prediction Models

Computational chemistry groups developing or validating in silico models for predicting the properties of heterocyclic molecules can use this compound as a rigorous test case. Its computed density (1.245 g/cm³), boiling point (537.4 °C), and refractive index (1.63) provide a benchmark against which to compare predictions for heavily functionalized pyrazoles, helping to refine algorithms for logP, pKa, and solubility predictions where sulfone groups present a known challenge.

Application
Selection Property
Validation Focus
SAR Library Synthesis (COX-2 Pathway Studies)
5-Methanesulfonyl pharmacophore scaffold
COX-2 enzyme inhibition assay for derived compounds
Chemical Probe Development
Sulfonyl-directed cross-coupling handle
C–C bond formation efficiency and selectivity
Process Chemistry Research
Defined physicochemical constants
Purification and regioisomer control
Computational Model Validation
Heterocyclic sulfone benchmark data
Prediction accuracy for density, logP, pKa
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